
3-(Morpholinomethyl)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(morpholin-4-ylmethyl)quinolin-6-ol is a heterocyclic compound that features a quinoline core structure with a morpholine group attached via a methylene bridge at the 3-position and a hydroxyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylmethyl)quinolin-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and morpholine.
Formation of the Methylene Bridge: A common method involves the reaction of quinoline with formaldehyde and morpholine under acidic conditions to form the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(morpholin-4-ylmethyl)quinolin-6-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, particularly at positions 2, 4, and 8.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(morpholin-4-ylmethyl)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(morpholin-4-ylmethyl)quinolin-6-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the morpholine moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(morpholin-4-ylmethyl)quinolin-8-ol
- 4-hydroxyquinoline
- 2-hydroxyquinoline
Uniqueness
3-(morpholin-4-ylmethyl)quinolin-6-ol is unique due to the specific positioning of the morpholine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-(morpholin-4-ylmethyl)quinolin-6-ol |
InChI |
InChI=1S/C14H16N2O2/c17-13-1-2-14-12(8-13)7-11(9-15-14)10-16-3-5-18-6-4-16/h1-2,7-9,17H,3-6,10H2 |
Clave InChI |
FSZHRSRCUYHETB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CN=C3C=CC(=CC3=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



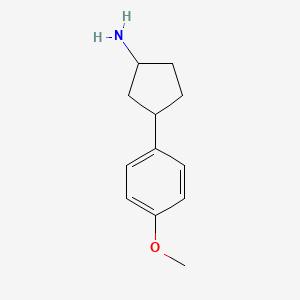
![3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal](/img/structure/B13873844.png)

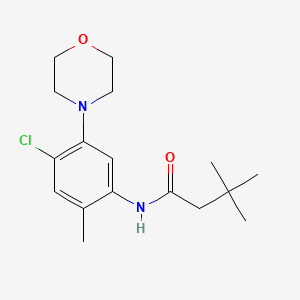

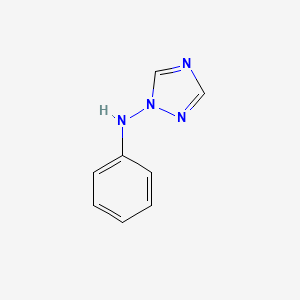
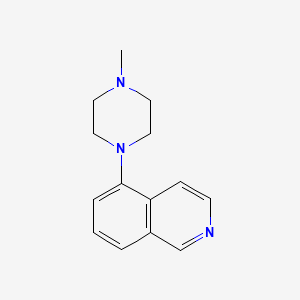
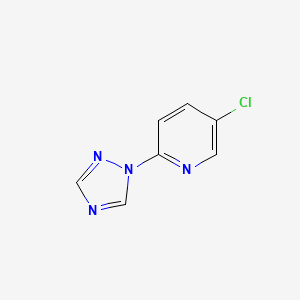
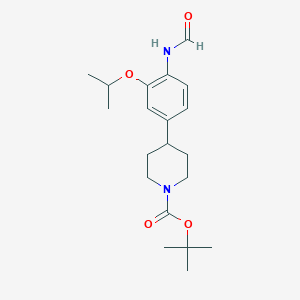
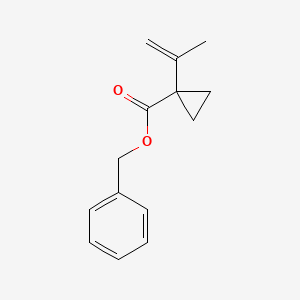
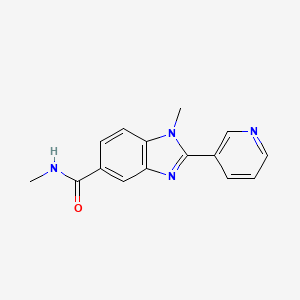
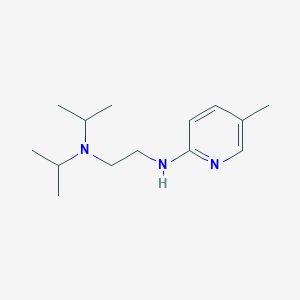
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
